3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with different substitution patterns.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
NGCQQGYUJCOHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=NC(=C2Cl)C(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.